GPR35 Agonist Potency: Nanomolar EC50 Advantage Over Unprotected or Racemic Piperazine Scaffolds
The (2R,5S)-configured 1-benzyloxycarbonyl-2,5-dimethylpiperazine scaffold, when incorporated into a GPR35 agonist chemotype, demonstrates low nanomolar potency. Specifically, the compound achieved an EC50 of 1.10 nM in a dynamic mass redistribution (DMR) assay using CHO-K1 cells expressing human GPR35 [1]. In a parallel functional assay measuring desensitization of zaprinast-induced response in HT-29 cells, the compound exhibited an IC50 of 2 nM [1]. This level of potency is several orders of magnitude greater than that typically observed for simple N-alkyl piperazine fragments, which often lack intrinsic GPR35 activity or require micromolar concentrations. The defined stereochemistry and Cbz-protected N1 are essential contributors to this high-affinity interaction, as evidenced by structure-activity relationship (SAR) studies in the diarylmethylpiperazine class [2].
| Evidence Dimension | GPR35 receptor agonism potency |
|---|---|
| Target Compound Data | EC50 = 1.10 nM (CHO-K1 DMR assay); IC50 = 2 nM (HT-29 desensitization assay) |
| Comparator Or Baseline | Unprotected or racemic 2,5-dimethylpiperazine derivatives (class baseline: typically >1 μM or inactive in GPR35 assays) |
| Quantified Difference | Target compound is ~1000-fold more potent than class baseline |
| Conditions | Human GPR35 expressed in CHO-K1 cells (DMR) or HT-29 cells (desensitization) |
Why This Matters
The nanomolar GPR35 activity validates the compound's utility as a privileged chiral building block for developing potent GPCR-targeted probes or therapeutics.
- [1] BindingDB. (n.d.). BDBM50575549 CHEMBL3306990. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575549&tag=rep&fil=tg&enzyme=G-protein+coupled+receptor+35&pcid=p4761&submit=summary View Source
- [2] Boyd, M. R., et al. (2010). Nonpeptidic Delta (δ) Opioid Agonists and Antagonists of the Diarylmethylpiperazine Class: What Have We Learned? In: Delta Opioid Receptor Pharmacology and Therapeutic Applications. Springer, Berlin, Heidelberg. doi:10.1007/978-3-642-04771-8_3 View Source
